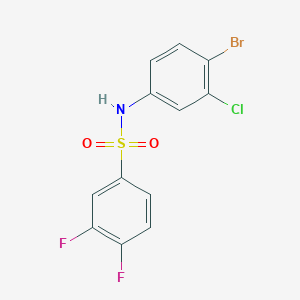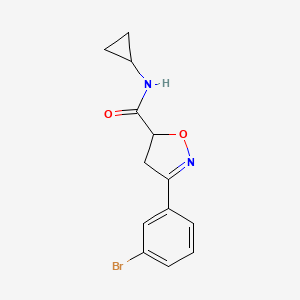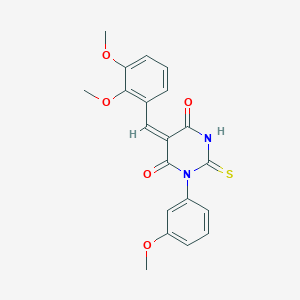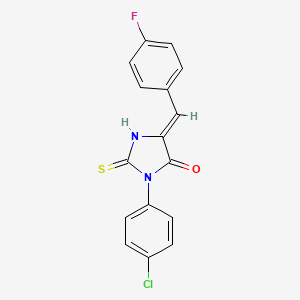
N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide
Übersicht
Beschreibung
N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential in cancer therapy. It was initially developed as a RAF kinase inhibitor, but later studies have revealed its ability to target multiple signaling pathways involved in cancer progression.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide 43-9006 has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. It has also been tested in preclinical and clinical trials for the treatment of these cancers. In addition to cancer therapy, this compound 43-9006 has also been studied for its potential in treating other diseases, such as psoriasis and rheumatoid arthritis.
Wirkmechanismus
N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide 43-9006 targets multiple signaling pathways involved in cancer progression, including the RAF/MEK/ERK pathway, the VEGFR pathway, and the PDGFR pathway. By inhibiting these pathways, this compound 43-9006 can block the growth and survival of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have various biochemical and physiological effects in cancer cells. It can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In addition, this compound 43-9006 has been shown to modulate the immune system, which can enhance the effectiveness of cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It also has a well-established synthesis method, which allows for easy production and purification. However, this compound 43-9006 also has some limitations. It can have off-target effects, which can complicate the interpretation of experimental results. It can also have variable efficacy depending on the cancer type and patient characteristics.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide 43-9006. One direction is to explore its potential in combination therapy with other cancer drugs. Another direction is to investigate its use in other diseases, such as psoriasis and rheumatoid arthritis. Additionally, further research is needed to understand the mechanisms of resistance to this compound 43-9006 and to develop strategies to overcome this resistance. Finally, the development of new and more potent inhibitors based on the structure of this compound 43-9006 is also an area of future research.
Conclusion
In conclusion, this compound 43-9006 is a small molecule inhibitor that has shown promise in cancer therapy. Its ability to target multiple signaling pathways involved in cancer progression makes it a valuable tool in the fight against cancer. While there are some limitations to its use, further research is needed to explore its potential in combination therapy and other diseases. With continued research, this compound 43-9006 and its derivatives may prove to be valuable drugs in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClF2NO2S/c13-9-3-1-7(5-10(9)14)17-20(18,19)8-2-4-11(15)12(16)6-8/h1-6,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRKFGIYFXUYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid](/img/structure/B4707862.png)

![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4707881.png)
![1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B4707888.png)


![ethyl 3,3-diethyl-1-[(phenylacetyl)amino]-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B4707919.png)



![ethyl (2-{[(3,4-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4707937.png)

![1-(4-isopropylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4707954.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4707961.png)